molecular formula C25H35N3O3 B2438808 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 872848-65-2

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No. B2438808
CAS RN: 872848-65-2
M. Wt: 425.573
InChI Key: YVVRRZFSPGEKAP-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution due to excessive π-electrons delocalization . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.

Scientific Research Applications

Antimicrobial Activity

  • Compounds related to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide have been synthesized and studied for their antimicrobial properties. These compounds demonstrated significant inhibitory effects against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Almutairi et al., 2018).
  • A study synthesizing 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives found promising antibacterial and antifungal activities, highlighting the potential of these compounds in combating pathogenic microorganisms (Debnath & Ganguly, 2015).

Analgesic and Anti-Inflammatory Applications

  • Research on 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, a related group of compounds, has indicated their potential in analgesic and anti-inflammatory applications. One study showed that certain compounds in this group exhibited significant analgesic and anti-inflammatory activities, comparable to established drugs like diclofenac sodium (Alagarsamy et al., 2015).
  • Another study focusing on indomethacin analogs, similar in structure to the compound , revealed that these compounds could be effective as non-ulcerogenic anti-inflammatory agents. This suggests the potential for developing safer alternatives to traditional NSAIDs (Bhandari et al., 2010).

Anxiolytic and Antipsychotic Effects

  • Certain derivatives of 2-oxyindolin-3-glyoxylic acid, closely related to the compound , have been studied for their anxiolytic effects. The research found that these compounds could potentially be used for treating anxiety disorders, as evidenced by their performance in animal models (Lutsenko et al., 2013).
  • A study on a series of heterocyclic N-[(diethylamino)alkyl]arenamides, which are structurally similar, revealed modest class III electrophysiological activity, suggesting potential use in antiarrhythmic therapies (Hanna et al., 1989).

Antiallergic Potential

  • Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides has demonstrated significant antiallergic properties. These compounds were found to be more potent than established antiallergic drugs in certain assays, indicating their potential in treating allergic conditions (Menciu et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives are known to bind with high affinity to multiple receptors, which can be useful in developing new therapeutic agents .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3/c1-6-27(7-2)22(29)16-28-15-20(19-10-8-9-11-21(19)28)23(30)24(31)26-18-12-17(3)13-25(4,5)14-18/h8-11,15,17-18H,6-7,12-14,16H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVRRZFSPGEKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CC(CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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